Superior Mass Spectrometric Differentiation: Octanal-d4 vs. Unlabeled Octanal
Octanal-d4 provides a baseline mass spectrometric resolution advantage over the unlabeled analyte. In selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, the +4 Da mass shift (from m/z 128 to m/z 132 for the molecular ion) ensures complete spectral separation, eliminating any signal interference from the native octanal present in the sample [1]. This is a fundamental requirement for accurate isotope dilution quantification, a condition that unlabeled octanal, which shares an identical mass spectrum, cannot meet [2].
| Evidence Dimension | Mass-to-Charge Ratio (m/z) Separation |
|---|---|
| Target Compound Data | Molecular ion cluster centered at m/z 132 (M+.) |
| Comparator Or Baseline | Unlabeled Octanal: Molecular ion cluster centered at m/z 128 (M+.) |
| Quantified Difference | Absolute difference of +4 Da, resulting in no spectral overlap for the primary quantifier ion |
| Conditions | Electron Ionization (EI) GC-MS, Selected Ion Monitoring (SIM) mode |
Why This Matters
This absolute mass difference guarantees that the internal standard signal is uniquely identifiable and quantifiable, a prerequisite for method accuracy and specificity, directly impacting procurement decisions for analytical method development.
- [1] MedChemExpress. Octanal-d4 (CAS No. 1335401-91-6) Technical Datasheet. MCE. View Source
- [2] W. Chang. Mechanistic studies on the use of 2H- and 13C-analogues as internal standards in selected ion monitoring GC-MS quantitative determination--butalbital example. View Source
